molecular formula C6H5Cl2NO B112419 2-Amino-4,5-dichlorophenol CAS No. 28443-57-4

2-Amino-4,5-dichlorophenol

Cat. No. B112419
CAS RN: 28443-57-4
M. Wt: 178.01 g/mol
InChI Key: UVIBWGFLURLRHR-UHFFFAOYSA-N
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Description

2-Amino-4,5-dichlorophenol is a chemical compound with the molecular formula C6H5Cl2NO . It has a molecular weight of 178.02 and is a solid powder at ambient temperature .


Molecular Structure Analysis

The molecular structure of 2-Amino-4,5-dichlorophenol consists of a phenol group (a benzene ring with a hydroxyl group) which is substituted with two chlorine atoms and one amino group . The InChI code for this compound is 1S/C6H5Cl2NO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 .


Physical And Chemical Properties Analysis

2-Amino-4,5-dichlorophenol is a solid powder at ambient temperature . It has a molecular weight of 178.02 and a boiling point of 170-175°C .

Scientific Research Applications

Synthesis of Covalent Organic Frameworks (COFs)

This compound is used in the synthesis of micro-flower covalent organic frameworks (MFCOFs) . MFCOFs are synthesized using 2,5-diformylfuran (DFF) and p-phenylenediamine (p-PDA) as building blocks at room temperature .

Solid-Phase Extraction (SPE) of Trace 2,4-Dichlorophenol

The MFCOFs-packed solid-phase extraction (SPE) column shows an adsorption capacity of about 8.85 mg g −1 for 2,4-dichlorophenol (2,4-DCP) . The MFCOF-based SPE combined with the HPLC method was established for the determination of 2,4-DCP in environmental water .

Environmental Monitoring

2,4-Dichlorophenol (2,4-DCP), for which 2-Amino-4,5-dichlorophenol is used in the extraction, is a widely used intermediate in the synthesis of pesticides and drugs . Due to its persistence in the environment and high toxicity to living organisms, it’s necessary to monitor its content in environmental samples .

Preparation of Plant Growth Regulators, Preservatives, Insecticides, and Herbicides

2,4-Dichlorophenol (2,4-DCP) is one of the widely used intermediates in the synthesis of pesticides and drugs for the preparation of plant growth regulators, preservatives, insecticides, and herbicides .

Removal of 2,4-Dichlorophenol by Modified Fly Ash-Loaded nZVI/Ni Particles

When the load ratio of CFA to nZVI/Ni was 4:1, the rate constant values were larger, and the removal rate of 2,4-DCP was the highest .

Safety And Hazards

2-Amino-4,5-dichlorophenol is harmful if swallowed or inhaled . It can cause skin irritation and serious eye irritation . Therefore, it’s important to handle this compound with care, using protective equipment and following safety guidelines .

properties

IUPAC Name

2-amino-4,5-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIBWGFLURLRHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182643
Record name 2-Amino-4,5-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5-dichlorophenol

CAS RN

28443-57-4
Record name 2-Amino-4,5-dichlorophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028443574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4,5-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4,5-dichlorophenol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4,5-dichloro-2-nitrophenol (15 g, 72 mmol) in acetic acid (150 mL) and water (450 mL), iron powder (16 g, 285 mmol) was added in portions. The resulting mixture was stirred at 50° C. for 2 h. The mixture was allowed to cool to room temperature, filtered, and the cake was rinsed with ethyl acetate. The filtrate was extracted with ethyl acetate. The organic layer was washed with water, NaHCO3 (aq.) and brine, dried over Na2SO4 and concentrated in vacuo to afford the desired product (10 g, 78%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
16 g
Type
catalyst
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

106 g of 9A was suspended in 636 ml of water. 233 ml of ammonium hydroxide was added. 239.2 g of sodium dithionite was added over a period of about two hours at such a rate that the temperature of the reaction mixture was kept at about 50° C. The mixture was stirred at room temperature for two hours. The solid product was filtered, and extracted with methanol. Evaporation of the solvent from the extract gave 3,4-dichloro-6-aminophenol (9B).
Name
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
233 mL
Type
reactant
Reaction Step Two
Quantity
239.2 g
Type
reactant
Reaction Step Three
Name
Quantity
636 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,5-dichlorophenol
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2-Amino-4,5-dichlorophenol
Reactant of Route 3
2-Amino-4,5-dichlorophenol
Reactant of Route 4
2-Amino-4,5-dichlorophenol
Reactant of Route 5
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2-Amino-4,5-dichlorophenol
Reactant of Route 6
2-Amino-4,5-dichlorophenol

Q & A

Q1: Does the presence and position of chlorine atoms in aminochlorophenols influence their nephrotoxicity?

A1: Yes, research suggests that both the number and position of chlorine atoms, as well as the relative positions of the amino and hydroxyl groups, can significantly impact the nephrotoxic potential of aminochlorophenols. A study comparing the in vitro nephrotoxicity of various aminophenols and aminochlorophenols on rat renal cortical cells found that 4-amino-2,6-dichlorophenol (4A2,6DCP) and 4-amino-2-chlorophenol (4A2CP) exhibited significant cytotoxicity, while 2-amino-4,5-dichlorophenol (2A4,5DCP) only showed toxicity at higher concentrations. [] This highlights the importance of structural features in determining the toxicity of these compounds.

Q2: Is 2-Amino-4,5-dichlorophenol effective as a leather fungicide, and what is the mechanism behind its action?

A2: Research indicates that 2-Amino-4,5-dichlorophenol is not the active fungicidal agent in leather. While its structural analog, 5,6-dichloro-2-benzoxazolinone, demonstrates potent fungicidal activity in leather, particularly against mildew growth on vegetable-tanned sole leather [], 2-Amino-4,5-dichlorophenol itself showed no fungitoxic activity when tested in leather. [] This finding suggests that the intact structure of 5,6-dichloro-2-benzoxazolinone, with its chlorine substituents, is crucial for its fungicidal properties and that it does not exert its effect through breakdown into 2-Amino-4,5-dichlorophenol.

Q3: What are the potential applications of 5,6-dichloro-2-benzoxazolinone in material science based on its demonstrated properties?

A3: 5,6-dichloro-2-benzoxazolinone demonstrates promising characteristics for use as a leather fungicide:

  • Effectiveness: It effectively inhibits mildew growth on susceptible leather types, even at low concentrations (around 0.4 parts per thousand). []
  • Stability: The compound exhibits stability in leather, resisting degradation and maintaining its fungicidal properties. []
  • Colorlessness and Low Volatility: These properties make it suitable for treating leather without causing undesirable staining or odor. []
  • Water Resistance: It demonstrates resistance to leaching by water, ensuring prolonged protection against mildew even after exposure to moisture. []

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